molecular formula C11H17N3O2 B1377177 ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate CAS No. 1427380-09-3

ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1377177
CAS No.: 1427380-09-3
M. Wt: 223.27 g/mol
InChI Key: IVGRUUPJAVOOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains both piperidine and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, and the pyrazole ring, known for its diverse biological activities, makes this compound a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloroacetoacetate with piperidine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine or pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential use in the development of new pharmaceuticals targeting neurological disorders, inflammation, and infectious diseases.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate: Differing in the position of the carboxylate group, which can affect its biological activity and chemical reactivity.

    Mthis compound: The methyl ester variant, which may have different pharmacokinetic properties.

    1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid form, which can be used as a precursor for further derivatization.

The uniqueness of this compound lies in its specific combination of the piperidine and pyrazole rings, offering a distinct set of chemical and biological properties that can be fine-tuned for various applications.

Biological Activity

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a pyrazole moiety, which are crucial for its biological activity. The molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2}, with a molecular weight of approximately 248.28 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : The compound could interact with receptors that regulate cellular signaling pathways.
  • Biochemical Pathways : Piperidine derivatives like this compound are known to influence multiple biochemical pathways, contributing to their pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) against several bacterial strains:

CompoundMIC (μg/mL)Target Organisms
This compound0.25Staphylococcus aureus, E. coli
Control (Ampicillin)0.5Staphylococcus aureus

This compound showed promising results in inhibiting biofilm formation in pathogenic isolates, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound is being investigated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

This compound is also under investigation for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Study on Antimicrobial Efficacy : A series of derivatives were tested against resistant bacterial strains, showing that modifications to the piperidine ring enhanced activity against Pseudomonas aeruginosa .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
  • Cancer Cell Line Studies : The compound was tested on various cancer cell lines, revealing dose-dependent cytotoxicity and suggesting mechanisms involving caspase activation .

Properties

IUPAC Name

ethyl 1-piperidin-3-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGRUUPJAVOOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.